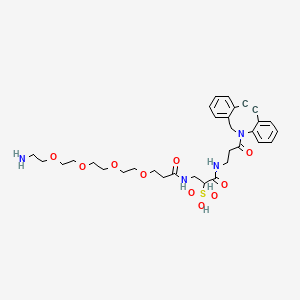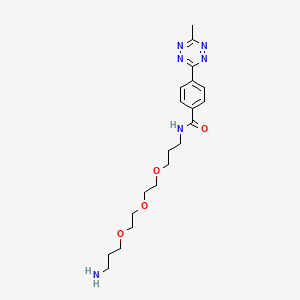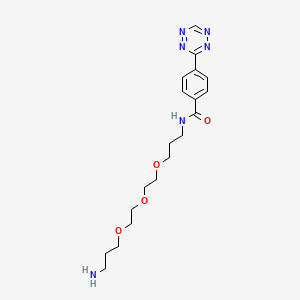
H-Tz-PEG3-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Tz-PEG3-NH2, also known as 1-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-1H-tetrazole, is a compound that combines a tetrazole ring with a polyethylene glycol chain terminated by an amino group. This compound is notable for its applications in bioconjugation and drug delivery due to its unique chemical structure, which allows for high solubility and reactivity in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tz-PEG3-NH2 typically involves the following steps:
Formation of the Polyethylene Glycol Chain: The polyethylene glycol chain is synthesized through the polymerization of ethylene oxide. This process can be controlled to achieve the desired chain length.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cycloaddition reaction between an azide and a nitrile compound. This reaction is typically carried out under mild conditions, often in the presence of a catalyst such as copper(I) iodide.
Attachment of the Amino Group: The final step involves the introduction of the amino group at the end of the polyethylene glycol chain. This is usually achieved through a nucleophilic substitution reaction, where the terminal hydroxyl group of the polyethylene glycol is replaced by an amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce polyethylene glycol.
Catalytic Cycloaddition: Use of industrial reactors to facilitate the cycloaddition reaction for tetrazole ring formation.
Nucleophilic Substitution: Large-scale nucleophilic substitution to introduce the amino group, often using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
H-Tz-PEG3-NH2 undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, particularly with alkenes and alkynes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Cycloaddition: Reagents include alkenes and alkynes, often in the presence of a copper catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an acyl chloride would yield an amide, while cycloaddition with an alkyne would produce a triazole derivative.
Scientific Research Applications
H-Tz-PEG3-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials, including hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of H-Tz-PEG3-NH2 involves its ability to form stable covalent bonds with various biomolecules. The amino group can react with carboxyl groups to form amide bonds, while the tetrazole ring can participate in cycloaddition reactions. These properties make it a versatile tool for modifying and stabilizing biomolecules.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-NH2: Contains an azide group instead of a tetrazole ring, used in similar bioconjugation applications.
PEG-NHS Ester: Contains an N-hydroxysuccinimide ester group, commonly used for protein conjugation.
Amine-PEG3-Biotin: Contains a biotin group for affinity-based applications.
Uniqueness
H-Tz-PEG3-NH2 is unique due to the presence of the tetrazole ring, which provides additional reactivity and stability compared to other polyethylene glycol derivatives. This makes it particularly useful in applications requiring robust and stable bioconjugation.
Properties
IUPAC Name |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-4-(1,2,4,5-tetrazin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4/c20-7-1-9-27-11-13-29-14-12-28-10-2-8-21-19(26)17-5-3-16(4-6-17)18-24-22-15-23-25-18/h3-6,15H,1-2,7-14,20H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUMIMYANNZLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)C(=O)NCCCOCCOCCOCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
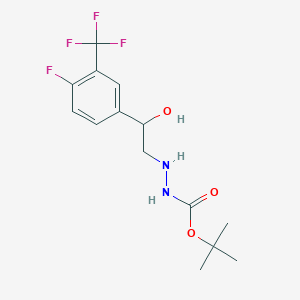
![S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate](/img/structure/B8075097.png)
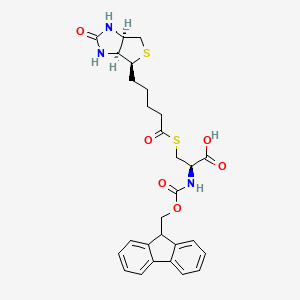
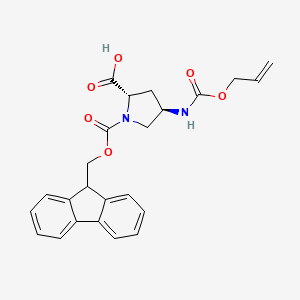
![3-[2-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]propanoic acid](/img/structure/B8075116.png)
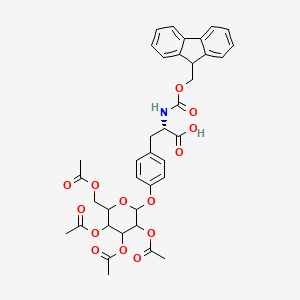
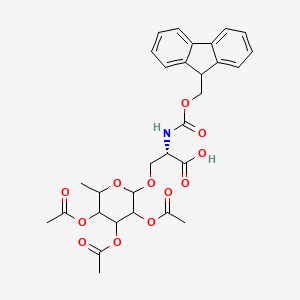
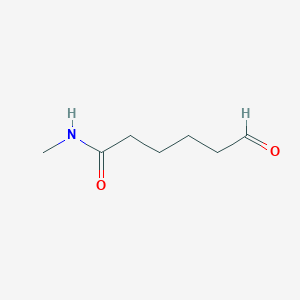

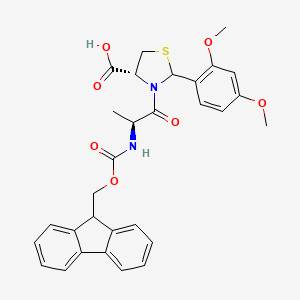
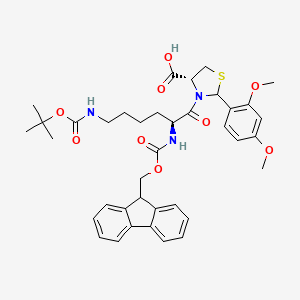
![4-Thiazolidinecarboxylicacid,2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxobutyl]-,(4R)-](/img/structure/B8075171.png)
